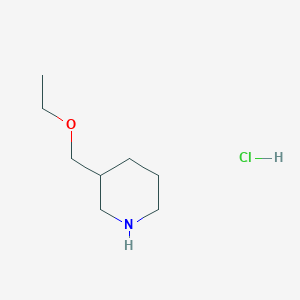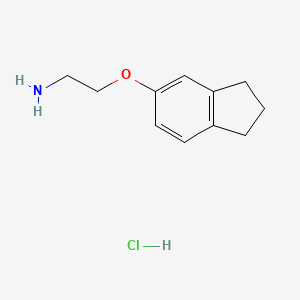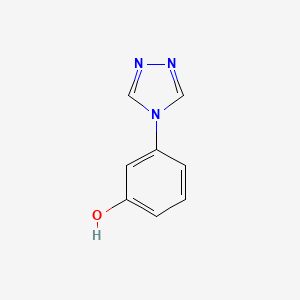
3-(Ethoxymethyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxymethyl)piperidine hydrochloride is an organic compound with the molecular formula C8H18ClNO. It is a white crystalline solid with a melting point of 159-163°C . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 3-(Ethoxymethyl)piperidine hydrochloride involves several steps. One common method is the reaction of piperidine with ethyl chloroformate to form 3-(ethoxymethyl)piperidine, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial production methods for this compound may involve continuous flow reactions and the use of catalysts to increase yield and efficiency . For example, the use of rhodium-catalyzed hydroaminations of unactivated olefins with primary and secondary alkylamines can form the corresponding piperidine derivatives in excellent yields .
Análisis De Reacciones Químicas
3-(Ethoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form various substituted piperidine derivatives.
Common reagents and conditions used in these reactions include solvents like methanol, dichloromethane, and acetonitrile, as well as catalysts such as palladium on carbon and rhodium complexes . Major products formed from these reactions include substituted piperidines, ketones, and carboxylic acids .
Aplicaciones Científicas De Investigación
3-(Ethoxymethyl)piperidine hydrochloride is used in a variety of scientific research applications:
Mecanismo De Acción
The mechanism by which 3-(Ethoxymethyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding to target molecules .
Comparación Con Compuestos Similares
3-(Ethoxymethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor for many pharmaceuticals.
4-(Ethoxymethyl)piperidine: Similar to this compound but with the ethoxymethyl group at the 4-position, leading to different chemical properties and reactivity.
N-Methylpiperidine: A methylated derivative of piperidine, used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
3-(ethoxymethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-10-7-8-4-3-5-9-6-8;/h8-9H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVFOCXALLSEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589371 |
Source


|
| Record name | 3-(Ethoxymethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956324-36-0 |
Source


|
| Record name | 3-(Ethoxymethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)
![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)


![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)
![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)



![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)

![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)
